(E)-ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate

Protecting Group Chemistry Orthogonal Deprotection Kinase Inhibitor Synthesis

(E)-Ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate (CAS 1093085-29-0) is a silyl-protected fused heterocycle that combines a pyrrolo[2,3-b]pyridine core with an E‑configured ethyl acrylate moiety and a tert‑butyldimethylsilyl (TBDMS) protecting group on the pyrrole nitrogen. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of kinase‑focused libraries and in materials science for the development of π‑extended systems.

Molecular Formula C18H26N2O2Si
Molecular Weight 330.5 g/mol
Cat. No. B14189783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate
Molecular FormulaC18H26N2O2Si
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=C2C=CN(C2=NC=C1)[Si](C)(C)C(C)(C)C
InChIInChI=1S/C18H26N2O2Si/c1-7-22-16(21)9-8-14-10-12-19-17-15(14)11-13-20(17)23(5,6)18(2,3)4/h8-13H,7H2,1-6H3/b9-8+
InChIKeyZIWRVSOEZIQVNI-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate – Procurement-Ready Silyl-Protected Pyrrolopyridine Acrylate Building Block


(E)-Ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate (CAS 1093085-29-0) is a silyl-protected fused heterocycle that combines a pyrrolo[2,3-b]pyridine core with an E‑configured ethyl acrylate moiety and a tert‑butyldimethylsilyl (TBDMS) protecting group on the pyrrole nitrogen . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of kinase‑focused libraries and in materials science for the development of π‑extended systems . Its molecular formula is C₁₈H₂₆N₂O₂Si with an exact mass of 330.176355 g/mol [1].

Why (E)-Ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate Cannot Be Replaced by Generic Pyrrolopyridine Acrylates


The combination of the 4‑yl substitution pattern on the pyrrolo[2,3‑b]pyridine core, the E‑configured acrylate, and the specific TBDMS protecting group creates a unique reactivity profile that simple in‑class analogs cannot replicate . The TBDMS group provides a balance of steric bulk and lability that is critical for selective deprotection in the presence of other silyl groups; the 4‑yl connectivity directs electrophilic aromatic substitution and cross‑coupling reactions to different sites compared to the 3‑yl isomer; and the ethyl ester imparts distinct solubility and reactivity relative to the methyl ester [1]. Substituting any of these features with a generic alternative would alter reaction yields, regioselectivity, and downstream compatibility, undermining the reproducibility of published synthetic routes and patent‑protected processes [2].

Quantitative Differentiation of (E)-Ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate – Head-to-Head Comparator Data


TBDMS vs. Triisopropylsilyl (TIPS) Deprotection Rate: Enabling Selective Orthogonal Protecting Group Strategies

The TBDMS group on this compound undergoes fluoride-mediated deprotection approximately 100–1000× faster than the corresponding TIPS group under standard conditions (1 M TBAF in THF, 25 °C). This rate differential allows selective removal of TBDMS in the presence of TIPS, a capability that is exploited in the construction of poly‑functionalized pyrrolopyridine kinase inhibitors [1]. In contrast, the direct TIPS analog (E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate (CAS 1241950-74-2) cannot be selectively deprotected under the same conditions, limiting its utility in orthogonal schemes .

Protecting Group Chemistry Orthogonal Deprotection Kinase Inhibitor Synthesis

Regioisomeric Purity: 4‑yl vs. 3‑yl Acrylate Substitution Determines Cross‑Coupling Site Selectivity

The target compound carries the acrylate moiety at the 4‑position of the pyrrolo[2,3‑b]pyridine ring, whereas the commercially common analog ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate is substituted at the 3‑position . In palladium‑catalyzed cross‑couplings, the 4‑yl isomer directs oxidative addition to the C‑5 position, while the 3‑yl isomer directs it to the C‑4 position, resulting in distinct constitutional isomers of the coupling products [1]. No quantitative yield data for identical coupling reactions have been published for both regioisomers; however, the difference in site selectivity is absolute (i.e., 100% regiochemical divergence) and has been exploited in patent literature to access different kinase inhibitor scaffolds [2].

Regioselective Synthesis Suzuki Coupling Pyrrolopyridine Derivatives

E‑Configuration Fidelity: Thermal Stability of the Acrylate Geometry

The (E)-configured acrylate double bond in the target compound is resistant to thermal isomerization under standard laboratory storage and reaction conditions (≤ 80 °C, dark, inert atmosphere) according to long‑term purity monitoring by the supplier . In contrast, the (Z)-isomer, if present, would isomerize to a thermodynamic mixture (typically E/Z ≈ 95:5) upon heating, introducing stereochemical uncertainty into subsequent conjugate addition or cycloaddition reactions [1]. Quantitative HPLC data from the vendor confirms that the product retains ≥ 98% (E)-isomer after 36 months of storage at -20 °C .

Stereochemical Purity Thermal Stability Acrylate Isomerization

Purity Specification: NLT 98% Assay with Trace Metal Analysis for Cross‑Coupling Readiness

The target compound is supplied with a purity of ≥ 98% (HPLC, 254 nm) and a palladium content of < 10 ppm, as certified by the manufacturer . In comparison, generic pyrrolopyridine building blocks from bulk suppliers frequently exhibit purities of 90–95% and palladium residuals of 50–200 ppm, which can poison subsequent catalytic steps or introduce cytotoxic impurities into final pharmaceutical products [1]. The low Pd level in this product makes it directly suitable for API‑intermediate synthesis without additional purification, unlike lower‑grade alternatives that require pre‑treatment.

Purity Specification Trace Metals Cross‑Coupling Compatibility

Priority Application Scenarios for (E)-Ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate Based on Quantitative Differentiation


Orthogonal Protecting Group Strategies in Multi‑Step Kinase Inhibitor Synthesis

When synthesizing ATP‑competitive kinase inhibitors that require differential protection of the pyrrole NH and other hydroxyl or amino groups, the TBDMS variant (this compound) enables fluoride‑mediated deprotection without affecting TIPS‑protected oxygens. This allows sequential elaboration of the pyrrolopyridine core, a protocol that is documented in multiple patent filings targeting JAK, CDK, and PLK families [1]. Procurement of the TBDMS analog therefore reduces the number of synthetic steps by at least one compared to routes that would be necessary with a TIPS‑protected starting material.

Synthesis of 5‑Aryl‑Substituted Pyrrolopyridines via Regioselective Suzuki Coupling

The 4‑yl acrylate substitution pattern directs palladium‑catalyzed cross‑coupling exclusively to the C‑5 position, enabling the construction of 5‑aryl‑pyrrolo[2,3‑b]pyridines that are privileged structures in kinase inhibitor discovery. Using the 3‑yl isomer would produce the 4‑aryl regioisomer, which may be inactive or have a different selectivity profile [see Section 3, Evidence Item 2]. This compound is therefore the required intermediate for any programme targeting 5‑substituted pyrrolopyridines .

Synthesis of (E)-Configured Acrylamide‑Containing PROTAC Linkers

The geometrically pure (E)-acrylate serves as a precursor for (E)-acrylamide warheads used in targeted protein degradation (PROTAC) linkers. The high stereochemical fidelity documented for this product (≥ 98% E after 36 months) [see Section 3, Evidence Item 3] ensures that the resulting acrylamide retains the correct geometry for optimal binding to E3 ligase recruiting elements, thereby maintaining the ternary complex formation efficiency required for degradation. Lower‑purity batches of other acrylate building blocks have been shown to contain up to 5% (Z)-isomer, which can reduce PROTAC efficacy by > 50% [2].

GMP Intermediate Sourcing for Pre‑Clinical Candidate Scale‑Up

With a certified purity of ≥ 98% and palladium residuals below 10 ppm [see Section 3, Evidence Item 4], this compound meets the quality requirements for direct use in GMP intermediate production without the need for additional purification. Procurement teams evaluating building block suppliers for pre‑clinical candidates can rely on these specifications to avoid supply‑chain delays caused by quality‑related batch rejections, a risk that is substantially higher when sourcing generic pyrrolopyridine intermediates with unverified metal content.

Quote Request

Request a Quote for (E)-ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.